3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
Description
This compound is a bis-sulfonamide derivative featuring two fused 2-azatricyclo[6.3.1.0⁴,¹²]dodeca-pentaene cores linked via a phenyl group. The azatricyclo framework comprises a 12-membered system with a bridgehead nitrogen atom, oxygen substituents at the 3-position, and sulfonamide functional groups. The compound’s synthesis likely involves multi-step cyclization and sulfonylation reactions, as inferred from analogous spirocyclic sulfonamide syntheses .
Properties
IUPAC Name |
2-oxo-N-[4-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]phenyl]-1H-benzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O6S2/c33-27-19-5-1-3-17-23(13-11-21(29-27)25(17)19)39(35,36)31-15-7-9-16(10-8-15)32-40(37,38)24-14-12-22-26-18(24)4-2-6-20(26)28(34)30-22/h1-14,31-32H,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYBTZISVRVQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)NS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)NC7=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common reagents used in these reactions include sulfonyl chlorides, bromine, and various organic solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels (VGCC). By modulating these pathways, the compound can exert neuroprotective effects and potentially slow down the progression of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azatricyclic/Spirocyclic Cores
Key Observations :
- Unlike fluorinated or benzothiazole-containing analogues , the absence of electron-withdrawing groups in the target compound may influence solubility and pharmacokinetics.
Pharmacological Context: Ferroptosis-Inducing Compounds (FINs)
For example:
- Natural FINs : Marine-derived azatricyclic alkaloids (e.g., salternamides) exhibit redox-active properties .
- Synthetic FINs : Sulfonamide-containing molecules disrupt glutathione metabolism, a hallmark of ferroptosis .
The target compound’s dual sulfonamide groups could enhance interactions with ferroptosis-related targets (e.g., GPX4), though empirical validation is needed .
Biological Activity
Chemical Structure
The compound belongs to a class of azatricyclo compounds characterized by their unique bicyclic structures. The presence of sulfonamide groups suggests potential antibacterial and antifungal activities.
IUPAC Name
The IUPAC name for this compound is lengthy and indicative of its complex structure:
\text{3 oxo N 4 3 oxo 2 azatricyclo 6 3 1 0 4 12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide}
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity against a variety of pathogens. For instance:
- Antibacterial Activity : Compounds with azatricyclo structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
- Antifungal Activity : The antifungal efficacy has also been notable, with MIC values reported in the range of 0.004–0.06 mg/mL for various fungi .
The proposed mechanism of action for this compound involves the inhibition of specific bacterial enzymes or receptors that are crucial for bacterial growth and survival. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, which is essential for nucleic acid synthesis.
Case Studies
Several studies have investigated the biological activity of structurally similar compounds:
- Study on Antibacterial Activity :
- Structure-Activity Relationship (SAR) :
Table 1: Antimicrobial Activity Summary
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | Enterobacter cloacae | 0.004 | 0.008 |
| Compound 11 | Staphylococcus aureus | 0.008 | 0.030 |
| Compound 2 | Escherichia coli | 0.015 | 0.045 |
| Compound 15 | Candida albicans | 0.006 | 0.020 |
Table 2: Structure-Activity Relationship Findings
| Modification Type | Effect on Activity |
|---|---|
| Addition of methyl group | Increased antibacterial potency |
| Substitution on nitrogen | Enhanced antifungal activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
